molecular formula C22H20N4O3S B2375566 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1235244-90-2

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2375566
CAS No.: 1235244-90-2
M. Wt: 420.49
InChI Key: HOEQQAOTBWXWFF-UHFFFAOYSA-N
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Description

This compound features a benzofuran-2-carbonyl group linked to a piperidin-4-ylmethyl scaffold, which is further connected to a benzo[c][1,2,5]thiadiazole-5-carboxamide moiety. The piperidine ring may enhance solubility and bioavailability, while the methyl bridge provides conformational flexibility. Though direct biological data for this compound are absent in the provided evidence, its structural motifs align with kinase inhibitors (e.g., Dasatinib analogs) and protease modulators .

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c27-21(16-5-6-17-18(11-16)25-30-24-17)23-13-14-7-9-26(10-8-14)22(28)20-12-15-3-1-2-4-19(15)29-20/h1-6,11-12,14H,7-10,13H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOEQQAOTBWXWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C(=O)C4=CC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran-2-carbonyl chloride. This intermediate is then reacted with piperidine to form the benzofuran-2-carbonyl piperidine derivative. The final step involves the coupling of this intermediate with benzo[c][1,2,5]thiadiazole-5-carboxamide under specific conditions, such as the presence of a base and a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzofuran moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .

Comparison with Similar Compounds

Thiazole/Thiadiazole Carboxamides

Key Compounds :

  • BMS-354825 (Dasatinib) : A thiazole carboxamide with pyrimidine and piperazinyl substituents, approved for leukemia treatment .
  • N-(2-Chloro-6-methylphenyl)-2-((6-(4-(2-hydroxyethyl)piperazinyl)-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide: Features a thiazole core with a pyrimidine-piperazine side chain, synthesized via sulfur-directed lithiation and coupling .

Comparison :

Feature Target Compound Dasatinib Analog
Core Structure Benzo[c][1,2,5]thiadiazole Thiazole
Key Substituents Benzofuran-2-carbonyl, piperidine Pyrimidine, piperazine
Synthesis Method Likely HATU/DIPEA-mediated coupling (inferred) Sulfur-directed lithiation and coupling
Potential Bioactivity Hypothesized kinase inhibition Clinically validated kinase inhibition

Piperidine Derivatives

Key Compounds :

  • 2-(4-Hydroxypiperidin-1-yl)-N-(thiazol-2-yl)acetamide (Compound 6) : Contains a 4-hydroxypiperidine group linked to a thiazole .
  • N-(4-Phenylthiazol-2-yl)piperidine analogs (Compounds 7–9) : Feature phenyl or methoxyphenyl substituents on thiazole .

Comparison :

Feature Target Compound Piperidine-Thiazole Analogs
Piperidine Substituent 1-(Benzofuran-2-carbonyl)piperidin-4-ylmethyl 4-Hydroxypiperidin-1-yl
Aromatic Systems Benzofuran, benzothiadiazole Thiazole, phenyl/methoxyphenyl
Lipophilicity (Predicted) Higher (due to benzofuran) Moderate (hydroxyl group increases polarity)

Benzofuran-Containing Analogs

Key Compound :

  • N-(5-Ethylamino-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide: Contains a benzofuran carbohydrazide group .

Comparison :

Feature Target Compound Benzofuran Carbohydrazide
Benzofuran Position 2-Carbonyl substituent 2-Carbohydrazide
Additional Groups Piperidine, benzothiadiazole Nitro, hydroxy, thiazoline
Stability Likely stable (amide bond) Potential hydrolysis (carbohydrazide)

The target compound’s amide linkage may confer greater metabolic stability compared to carbohydrazide derivatives .

Key Syntheses :

  • HATU/DIPEA-Mediated Coupling : Used in for similar carboxamides, yielding >95% purity via HPLC .
  • Sulfur-Directed Lithiation : Employed for Dasatinib analogs, enabling regioselective functionalization .

Comparison :

Method Target Compound Applicability Efficiency/Yield
HATU/DIPEA Coupling Highly relevant (amide bond formation) High yield, requires purification
Lithiation-Coupling Less relevant (different core) Complex but regioselective

The target compound’s synthesis likely mirrors ’s approach, prioritizing coupling efficiency .

Biological Activity

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features several critical structural components:

  • Benzofuran Moiety : Known for various biological properties, including anti-inflammatory and anticancer effects.
  • Piperidine Ring : Often serves as a pharmacological scaffold that can interact with multiple biological targets.
  • Thiadiazole Group : This component is recognized for its diverse biological activities, including antimicrobial and anticancer properties.

These structural elements contribute to the compound's potential interactions with various biological targets, making it a candidate for further research in drug development.

Research indicates that the benzofuran component may intercalate with DNA, influencing gene expression and cellular processes. The piperidine ring is known to interact with enzymes and receptors, potentially modulating their activity. Preliminary studies suggest that compounds with similar structures exhibit antitumor and anti-inflammatory properties, indicating that this compound may also possess similar therapeutic potential .

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing benzofuran and thiadiazole moieties. For instance:

  • A study reported that derivatives of benzofuran exhibited significant cytotoxicity against various cancer cell lines, including breast cancer and leukemia .
  • The presence of the thiadiazole ring has been linked to enhanced cytotoxic activity against different tumor cells .
CompoundIC50 (µM)Cancer Type
Benzofuran Derivative A10–30Breast Cancer
Thiadiazole Derivative B<20Leukemia

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Research has shown that benzofuran derivatives can exhibit varying degrees of activity against gram-positive and gram-negative bacteria:

  • Compounds showed higher inhibitory activity against gram-negative bacteria compared to gram-positive strains .
MicroorganismInhibitory Zone (mm)
E. coli25
S. aureus20

Case Studies

Case Study 1: Anticancer Activity
In a study examining the effects of benzofuran derivatives on cancer cell lines, several compounds demonstrated significant cytotoxic effects. The study utilized a variety of assays to assess cell viability and apoptosis induction. Results indicated that compounds similar to this compound could effectively reduce tumor cell proliferation.

Case Study 2: Antimicrobial Properties
A separate investigation focused on the antimicrobial effects of thiadiazole derivatives. The results highlighted that these compounds exhibited notable activity against both bacterial and fungal strains, suggesting a broad spectrum of antimicrobial efficacy relevant to this compound.

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